molecular formula C11H11NO2S B13579892 3-(1,3-Benzothiazol-2-yl)butanoic acid

3-(1,3-Benzothiazol-2-yl)butanoic acid

Cat. No.: B13579892
M. Wt: 221.28 g/mol
InChI Key: MTDQYRDUELTPBX-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)butanoic acid is a heterocyclic compound that contains a benzothiazole moiety fused with a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)butanoic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable butanoic acid derivative under acidic or basic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide and is carried out at elevated temperatures .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are crucial for cell division and DNA replication. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl)butanoic acid stands out due to its unique combination of the benzothiazole ring and butanoic acid chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)butanoic acid

InChI

InChI=1S/C11H11NO2S/c1-7(6-10(13)14)11-12-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

MTDQYRDUELTPBX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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